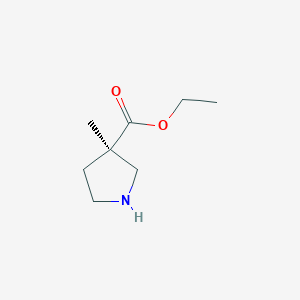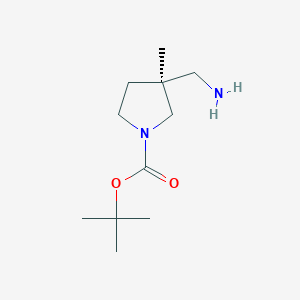![molecular formula C15H20N2O2 B8195553 benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)
benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. Its unique structure, which includes a cyclopentane ring fused to a pyrrolidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate typically involves the reaction of a protected amino acid with benzyl chloroformate in the presence of a suitable base, such as potassium carbonate . The process may include steps like crystallization of diastereoisomeric salts and subsequent deprotection to yield the final product .
Industrial Production Methods
For large-scale production, the process is optimized to provide higher yields, reduced chemical usage, and shorter manufacturing times. The recovery of chiral protected amino acids and solvents used in the resolution process is also considered to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or halogenating agents like thionyl chloride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It may serve as a building block for biologically active compounds.
Industry: It can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism by which benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl [(3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]carbamate: This compound has a similar core structure but includes additional functional groups that may alter its reactivity and applications.
(3aS,6aR)-N-benzyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine:
Uniqueness
Benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate is unique due to its specific combination of a cyclopentane ring fused to a pyrrolidine ring and the presence of a benzyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
benzyl N-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-7-6-12-8-16-9-13(12)14/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIXPCAOVYRFQL-WLDKUNSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]2[C@@H]1CNC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
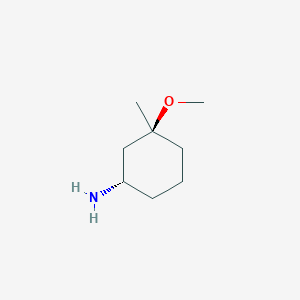
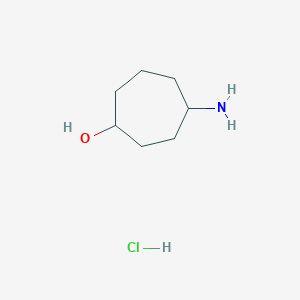
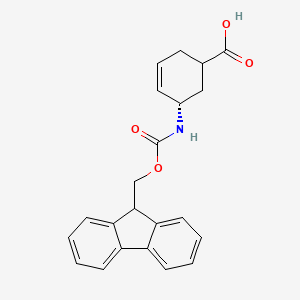
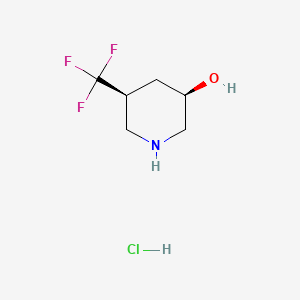
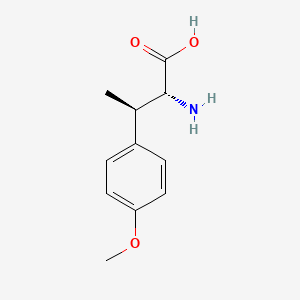
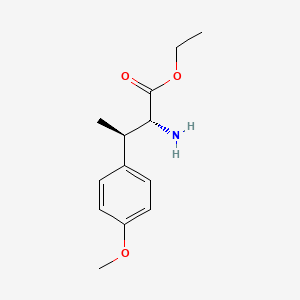
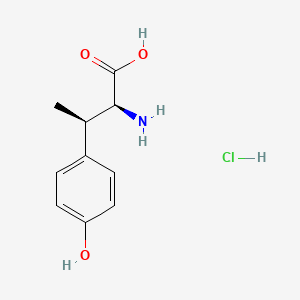
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)
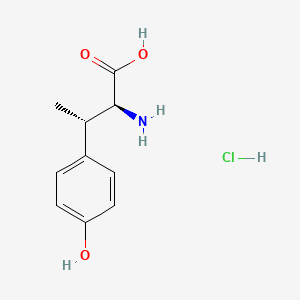
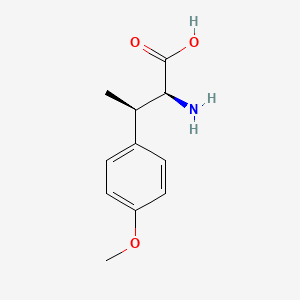
![tert-butyl N-[(3aS)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195548.png)
![tert-butyl (3aR,6aS)-4-amino-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8195561.png)
